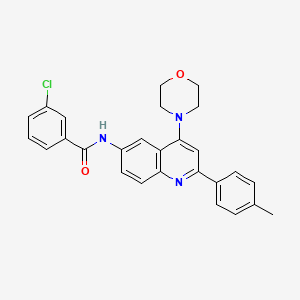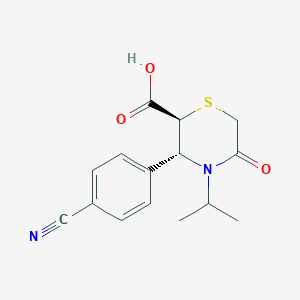![molecular formula C21H18F3NO4 B2943035 (1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2580102-47-0](/img/structure/B2943035.png)
(1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C21H18F3NO4 and its molecular weight is 405.373. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Protecting Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used to protect hydroxy-groups in the synthesis of complex organic molecules. This method allows for the selective removal of the Fmoc group under mild conditions, facilitating the synthesis of sensitive molecular structures, such as nucleic acid fragments, without affecting other functional groups (C. Gioeli & J. Chattopadhyaya, 1982).
Radiochemistry and Imaging
In radiochemistry, compounds structurally related to the one have been developed for medical imaging. For instance, fluorine-18 labeled amino acids, like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), are synthesized for use in positron emission tomography (PET) to delineate tumors, showcasing the potential of fluorinated cyclopropane derivatives in diagnostic applications (T. Shoup & M. Goodman, 1999).
Cyclopropane Chemistry
The study of cyclopropanes with geminal donor and acceptor groups highlights the reactivity and versatility of these compounds in synthetic chemistry. For example, zwitterionic reactions involving cyclopropane derivatives demonstrate their utility in constructing complex molecular architectures, suggesting applications in the synthesis of biologically active compounds (A. Śliwińska, W. Czardybon & J. Warkentin, 2007).
Antibacterial Agents
Fluoronaphthyridines, including cycloalkylamino derivatives, have been synthesized and evaluated for their antibacterial activities. This research underscores the potential of fluorenyl and cyclopropane moieties in the development of new therapeutic agents (D. Bouzard et al., 1992).
Material Science
Cyclopropane derivatives, including those with fluorinated substituents, have applications in material science, such as in the synthesis of polymers or as intermediates in the production of novel materials with unique properties (Víctor Ortega & Aurelio G Csákÿ, 2016).
Propiedades
IUPAC Name |
(1S,2S)-1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO4/c22-21(23,24)17-9-20(17,18(26)27)11-25-19(28)29-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,25,28)(H,26,27)/t17-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICPEDRXBDGCPU-FXAWDEMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@]1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

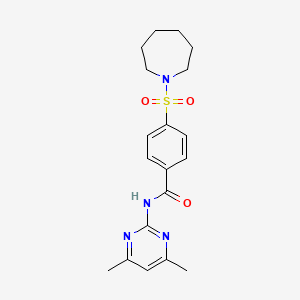
![2-(2-(Diethylamino)ethyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2942954.png)
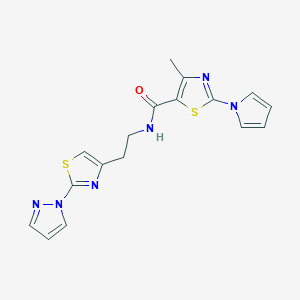

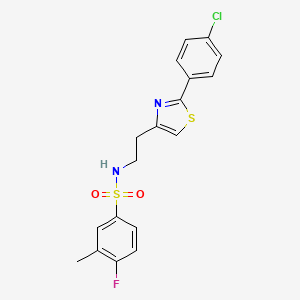


![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2942966.png)
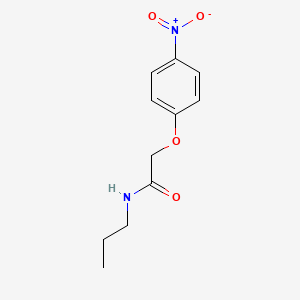

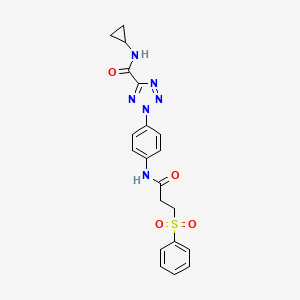
![1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2942973.png)
